molecular formula C17H20N4O2 B2519959 N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105203-28-8

N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2519959
CAS No.: 1105203-28-8
M. Wt: 312.373
InChI Key: SFODEBVWLKSIRW-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimido[5,4-b]indole core, which is a fused ring system containing both pyrimidine and indole moieties. The presence of these heterocyclic structures often imparts significant biological and pharmacological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbutylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the pyrimido[5,4-b]indole core. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as amide formation, cyclization, and purification through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted analogs that can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(3-methylbutyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(3-methylbutyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is unique due to its fused pyrimido[5,4-b]indole core, which imparts distinct biological activities compared to other similar compounds. The presence of both pyrimidine and indole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(3-methylbutyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11(2)7-8-18-14(22)9-21-10-19-15-12-5-3-4-6-13(12)20-16(15)17(21)23/h3-6,10-11,20H,7-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFODEBVWLKSIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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